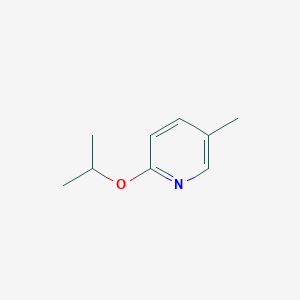

2-Isopropoxy-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Isopropoxy-5-methylpyridine” is a chemical compound with the molecular formula C9H13NO . It is used in research and not intended for human or veterinary use.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, similar compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Analysis

2-Isopropoxy-5-methylpyridine and its derivatives have been synthesized and analyzed for various pharmacological effects. Yokota et al. (1994) studied the inotropic effects of 3-Substituted-2H-cyclohepta[b]furan-2-one derivatives, finding that introduction of an isopropyl group at the 5-position enhanced inotropic activity (Yokota et al., 1994).

Retinoprotective Effects

The retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to this compound, has been investigated. Peresypkina et al. (2020) found that this compound effectively prevented ischemic injuries in the retina in a rat model, indicating its potential as a retinoprotector (Peresypkina et al., 2020).

Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics and tissue distribution of related compounds, such as IN-1130, has been conducted. Kim et al. (2008) studied IN-1130, a novel ALK5 inhibitor, finding that it suppresses renal and hepatic fibrosis and exhibits anti-metastatic effects, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Anti-Viral Activity

Palsaniya et al. (2021) investigated the effect of positional isomerism on some alcohol-based drugs, including 2-isopropyl-5-methylpyridine, against SARS-CoV-2. They found that the positional isomerism of these compounds influences their anti-viral activity (Palsaniya et al., 2021).

Electrophoretic Separation Optimization

Wren (1991) explored the use of 2-, 3-, and 4-methylpyridines, including isomers of this compound, to improve the understanding of pH and separation relationships in free solution capillary electrophoresis. This study contributes to the optimization of electrophoretic separation techniques (Wren, 1991).

Propiedades

IUPAC Name |

5-methyl-2-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-5-4-8(3)6-10-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSBBFNGBXWXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)

![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2806960.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)